(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 3-(acetylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 3-(acetylamino)benzoate is a heterocyclic organic molecule It features a 1,3,4-oxadiazole ring, which is known for its stability and diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclization of Hydrazides: One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, the reaction between a hydrazide and a benzoic acid derivative under acidic or basic conditions can yield the oxadiazole ring.
Microwave-Assisted Synthesis: This method can significantly reduce reaction times and improve yields.
Industrial Production Methods
Industrial production often employs scalable methods such as:
Batch Reactors: These are used for the cyclization reactions, where precise control over temperature and reaction time is maintained.
Continuous Flow Reactors: These reactors offer advantages in terms of scalability and consistency, particularly for high-throughput synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which can reduce the oxadiazole ring to form different derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, where nucleophiles replace hydrogen atoms or other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acidic or basic catalysts for cyclization reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted oxadiazoles.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology
Antiviral Agents: Research has shown that derivatives of this compound can inhibit viral entry, making them potential candidates for antiviral drugs.
Antibacterial Agents: The compound exhibits antibacterial properties, making it useful in developing new antibiotics.
Medicine
Anticancer Agents: Due to its ability to interfere with cellular processes, the compound is being studied for its anticancer properties.
Industry
Material Science: The compound’s stability and electronic properties make it useful in developing new materials for electronic applications.
Mechanism of Action
The compound exerts its effects primarily through interaction with biological macromolecules. For instance, it can bind to enzymes or receptors, inhibiting their activity. In antiviral applications, it may block viral entry by binding to host cell receptors, preventing the virus from attaching and entering the cell .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazoles: These compounds share a similar ring structure but differ in the position of nitrogen atoms.
1,3,4-Thiadiazoles: These compounds have a sulfur atom in place of one of the nitrogen atoms in the oxadiazole ring.
Uniqueness
Stability: The 1,3,4-oxadiazole ring is known for its thermal and chemical stability.
Biological Activity: The specific substitution pattern in (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 3-(acetylamino)benzoate enhances its biological activity compared to other oxadiazoles.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, from medicinal chemistry to material science.
Properties
IUPAC Name |
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 3-acetamidobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-12(22)19-15-9-5-8-14(10-15)18(23)24-11-16-20-21-17(25-16)13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUAPMXDKKXFRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)OCC2=NN=C(O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.